4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O3/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h4H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJIWDRQHCHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves difluoromethylation processes. One common method is the use of difluorocarbene reagents, which react with suitable precursors to introduce the difluoromethyl group . Photocatalytic methods, such as [2+2] cycloaddition, are also employed to construct the bicyclic framework .
Industrial Production Methods: Industrial production of this compound may involve scalable difluoromethylation techniques, utilizing metal-based catalysts to ensure high yield and purity . The precise conditions, including temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group undergoes classical acid-derived reactions, forming derivatives for drug discovery and materials science:
Bicyclic Ring-Opening Reactions
The strained 2-oxabicyclo[2.1.1]hexane core undergoes controlled ring-opening under acidic or nucleophilic conditions:
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Example : Treatment with NaI in tetrahydrofuran (THF) induces ring-opening via nucleophilic attack, forming iodinated diols .
Difluoromethyl Group Reactivity
The -CF<sub>2</sub>H group participates in hydrogen bonding and influences electronic properties:
Oxidation and Reduction
While the carboxylic acid is oxidation-resistant, the bicyclic framework undergoes redox reactions:
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 153°C, forming CO<sub>2</sub> and fluorinated byproducts .
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Photolytic Degradation : UV exposure induces radical-mediated ring-opening, generating cyclobutene derivatives .
Key Mechanistic Insights
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Ring-Opening Selectivity : Strain relief drives regioselective cleavage at the ether oxygen, with the difluoromethyl group directing nucleophilic attack .
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Acid-Base Behavior : The carboxylic acid (pK<sub>a</sub> ≈ 3.5) facilitates pH-dependent solubility and salt formation .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for designing metabolically stable therapeutics. Further studies are needed to explore its catalytic applications and novel derivatization pathways .
Scientific Research Applications
Synthetic Applications
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive compounds.
Table 1: Synthetic Applications of this compound
Biological Applications
The compound has been explored for its potential as a saturated bioisostere of the ortho-substituted phenyl ring, which can improve the physicochemical properties of existing drugs.
Case Study: Replacement of Benzene in Drugs
Recent studies have demonstrated that replacing the benzene ring in certain drugs with the bicyclic structure of this compound can lead to improved pharmacological profiles:
- Benzocaine Analogue : A saturated analogue of Benzocaine was synthesized, showing altered solubility and metabolic stability compared to the original compound .
- Buclizine Analogue : Similarly, modifications to Buclizine resulted in a compound with distinct biological activity, highlighting the potential for developing new therapeutic agents based on this bicyclic framework .
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, influencing various biochemical pathways . The bicyclic structure provides rigidity, which can improve the compound’s stability and efficacy in biological systems .
Comparison with Similar Compounds
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: Similar in structure but contains a nitrogen atom instead of oxygen.
Difluoromethylated cyclohexanes: These compounds share the difluoromethyl group but differ in their cyclic structures.
Uniqueness: 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its combination of a difluoromethyl group and a rigid bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Biological Activity
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 2503207-76-7) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and implications in drug design, supported by data tables and recent research findings.
- Molecular Formula : C7H8F2O3
- Molecular Weight : 178.13 g/mol
- IUPAC Name : this compound
- Purity : 95%
The compound functions as a bioisostere for ortho-substituted phenyl rings, which are commonly found in many bioactive compounds. The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold can improve the physicochemical properties of drugs, such as solubility and metabolic stability, thus enhancing their efficacy and reducing side effects .
Case Studies
- Antihypertensive Agents : Research has indicated that derivatives of 2-oxabicyclo[2.1.1]hexanes show promise as antihypertensive agents by mimicking the action of existing drugs while offering improved pharmacokinetic profiles .
- Agrochemical Applications : The compound has been synthesized as an analogue of agrochemicals like fluxapyroxad and boscalid, demonstrating effective fungicidal activity while maintaining lower toxicity levels .
- Antibacterial Properties : In studies involving phthalylsulfathiazole, a known antibacterial agent, modifications with the bicyclic scaffold resulted in enhanced antibacterial activity against resistant strains .
Synthesis Approaches
The synthesis of this compound can be achieved through several methods:
- Iodocyclization Reactions : This method allows for the construction of diverse 2-oxabicyclo[2.1.1]hexanes from readily available allyl alcohols, facilitating the introduction of various functional groups .
- Phosphine Catalysis : A novel approach combines phosphine catalysis with photocatalysis to yield structurally distinct derivatives efficiently .
Data Table: Biological Activity Overview
Recent Research Findings
Recent studies have focused on validating the biological efficacy of 2-oxabicyclo[2.1.1]hexanes as bioisosteres:
- A study published in Angewandte Chemie highlighted the structural similarities between these compounds and traditional phenyl rings, suggesting that they can effectively replace them in various bioactive molecules without compromising activity .
- Another research effort demonstrated that compounds incorporating this bicyclic structure exhibited improved microsomal stability and reduced efflux compared to their traditional counterparts, indicating potential for better drug development outcomes .
Q & A
Basic: What are the key synthetic strategies for 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step routes , starting with cycloaddition reactions to form the bicyclo[2.1.1]hexane framework. For example, photochemical [2+2] cycloadditions or iodocyclization reactions are employed to construct the strained bicyclic system . The difluoromethyl group is introduced via nucleophilic substitution or fluorination reactions under controlled conditions (e.g., using Selectfluor®). Key optimizations include:
- Temperature control (e.g., cryogenic conditions for cycloadditions).
- Solvent selection (polar aprotic solvents like DMF for fluorination).
- Catalyst use (e.g., palladium catalysts for cross-coupling steps).
Purification often requires HPLC or recrystallization to achieve >95% purity.
Advanced: How can structural ambiguities in the bicyclo[2.1.1]hexane core be resolved experimentally and computationally?
Answer:
X-ray crystallography is the gold standard for resolving stereochemical uncertainties in the bicyclic framework . For dynamic systems, VT-NMR (variable-temperature NMR) can reveal conformational flexibility. Computational methods like density functional theory (DFT) are used to predict bond angles (e.g., φ1, φ2) and validate geometric parameters against crystallographic data . Discrepancies between calculated and observed structures may indicate strain or non-covalent interactions requiring further analysis.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : , , and NMR confirm the difluoromethyl group and bicyclic structure. NMR is critical for tracking fluorination efficiency .
- IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm) and O-H bonds.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute configuration and ring strain .
Advanced: How does the difluoromethyl group influence reactivity compared to non-fluorinated analogs?
Answer:
The electron-withdrawing nature of the difluoromethyl group increases acidity of the carboxylic acid (pKa ~2.5–3.0) and stabilizes adjacent carbocations during substitution reactions . This group also enhances metabolic stability in bioactivity studies by resisting oxidative degradation. Comparative studies with non-fluorinated analogs show reduced electrophilicity but improved pharmacokinetic properties .
Basic: What are the primary challenges in achieving enantiomeric purity during synthesis?
Answer:
The bicyclo[2.1.1]hexane core’s inherent strain complicates chiral resolution. Strategies include:
- Chiral auxiliaries : Temporarily introduce stereochemical control during cycloaddition.
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in fluorination steps .
- Chromatography : Chiral HPLC columns (e.g., CHIRALPAK®) separate enantiomers post-synthesis.
Yield losses (~20–30%) are common due to racemization under acidic/basic conditions .
Advanced: How can conflicting bioactivity data in enzymatic assays be systematically addressed?
Answer:
Discrepancies often arise from:
- Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) affecting enzyme activity.
- Compound stability : Hydrolysis of the carboxylic acid group under physiological conditions.
Mitigation strategies: - Orthogonal assays (e.g., fluorescence-based vs. radiometric).
- Pre-incubation stability studies (monitor degradation via LC-MS).
- Control experiments with known inhibitors to validate assay reproducibility .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models binding poses in enzyme active sites.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS).
- QSAR models : Relate structural features (e.g., logP, polar surface area) to bioactivity.
Validation against experimental IC values is critical. For example, docking studies with serotonin receptors highlight the role of the bicyclic core in mimicking aromatic pharmacophores .
Advanced: How does this compound serve as a bioisostere for aromatic rings in drug design?
Answer:
The 2-oxabicyclo[2.1.1]hexane core mimics ortho-substituted benzene rings in spatial geometry (distance Å vs. 3.0–3.1 Å in benzene) while reducing metabolic liabilities . Key advantages:
- Improved solubility due to the oxygen atom.
- Reduced π-π stacking , minimizing off-target interactions.
Case studies in angiotensin II receptor antagonists demonstrate comparable potency to benzene-containing drugs .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C to prevent hydrolysis of the carboxylic acid.
- Moisture : Use desiccants (e.g., silica gel) to avoid hydration of the bicyclic ether.
- Light : Protect from UV exposure to prevent photodegradation of the difluoromethyl group.
Stability assays (e.g., accelerated aging at 40°C/75% RH) confirm >90% purity retention over 6 months .
Advanced: How can researchers validate the compound’s role in modulating enzyme kinetics?
Answer:
- Enzyme kinetics assays : Measure and changes (e.g., via Michaelis-Menten plots).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry.
- X-ray crystallography : Resolve ligand-enzyme co-crystal structures to identify interaction hotspots.
For example, studies with cytochrome P450 isoforms reveal competitive inhibition mechanisms via carboxylate coordination to heme iron .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
